An In-depth Technical Guide to 1-Tert-butyl 2-methyl Pyrrolidine-1,2-dicarboxylate Derivatives
An In-depth Technical Guide to 1-Tert-butyl 2-methyl Pyrrolidine-1,2-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the properties, synthesis, and experimental data for two closely related and often ambiguously named pyrrolidine derivatives: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate and 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate . These compounds are valuable chiral building blocks in organic synthesis, particularly in the development of novel pharmaceuticals.
Clarification of Nomenclature
The chemical name "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" can be interpreted in two ways, leading to two distinct chemical structures. This guide will address both compounds separately to ensure clarity.
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Compound A: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. This name refers to a proline derivative where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified to a methyl group. The pyrrolidine ring itself is unsubstituted.
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Compound B: 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate. This name implies an additional methyl group on the second carbon of the pyrrolidine ring, creating a quaternary chiral center.
Compound A: 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
This compound is widely known in its enantiopure form, N-Boc-L-proline methyl ester, a common intermediate in peptide synthesis and drug discovery.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | [1] |
| Synonyms | N-Boc-L-proline methyl ester, Boc-Pro-OMe, Methyl (2S)-N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | [2] |
| CAS Number | 145681-01-2 (Racemate), 59936-29-7 ((S)-enantiomer) | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid or solid | [2][3][4] |
| Boiling Point | 140.00 °C | [2] |
| Density | 1.120 g/cm³ | [2] |
| Flash Point | 128.30 °C | [2] |
| Optical Rotation ([α]20/D) | -65° (c = 1% in chloroform) for (S)-enantiomer | |
| ¹H NMR (CDCl₃) | δ 1.37 (9H, m), 1.72-1.84 (3H, m), 2.15 (1H, m), 3.26-3.51 (2H, m), 3.65 (3H, s), 4.17 (1H, m) | [5] |
Experimental Protocols
Synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (Compound A) [5]
This procedure describes the methylation of Boc-L-proline.
Materials:
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Boc-L-proline (1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid) (500 g, 2.32 mol)
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Dimethylformamide (DMF) (2.5 L)
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Potassium carbonate (K₂CO₃) (1.1 kg, 8.0 mol)
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Iodomethane (CH₃I) (659 g, 4.65 mol)
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Ethyl acetate (EtOAc)
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Water
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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To a solution of Boc-L-proline in dimethylformamide, add potassium carbonate and iodomethane.
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Stir the reaction mixture at room temperature for 12 hours.
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Filter the reaction mixture.
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Concentrate the filtrate under vacuum.
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Dissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic phase with magnesium sulfate.
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Concentrate the solution under vacuum to yield the product as a yellow oil.
Logical Workflow for Synthesis of Compound A
Caption: Synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Compound B: 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
This derivative contains a quaternary carbon at the 2-position of the pyrrolidine ring, making its synthesis more challenging and its properties distinct.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | [6] |
| Synonyms | (S)-N-Boc-2-methylproline methyl ester, 1-(t-butyl) 2-methyl (s)-2-methylpyrrolidine-1,2-dicarboxylate | [6][7] |
| CAS Number | 317355-80-9 (Racemate), 220060-17-3 ((S)-enantiomer), 166170-15-6 ((R)-enantiomer of the carboxylic acid precursor) | [6][8][9] |
| Molecular Formula | C₁₂H₂₁NO₄ | [8] |
| Molecular Weight | 243.30 g/mol | [8] |
| Appearance | Not explicitly stated, likely an oil or solid. | |
| Boiling Point | 337.762 °C at 760 mmHg (Predicted for the carboxylic acid precursor) | [10] |
| Melting Point | 127-129 °C (for the (R)-carboxylic acid precursor) | [10] |
| ¹H NMR (CDCl₃, rotary isomer mixture for the (R)-carboxylic acid precursor) | δ 1.42 (s) and 1.47 (s), (9H); 1.52 (s) and 1.61 (s) (2H); 1.73-2.05 (m, 3H); 2.19-2.38 (m) and 2.46-2.67 (m) (1H); 3.26- 3.71 (m, 2H) | [11] |
Experimental Protocols
Synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (Precursor to Compound B) [11]
This procedure outlines the synthesis of the carboxylic acid precursor, which can then be esterified to yield Compound B.
Materials:
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2-benzyl 1-(tert-butyl) (R)-2-methylpyrrolidine-1,2-dicarboxylate
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5% Palladium on carbon catalyst
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Denatured ethanol
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Isopropyl acetate
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Heptane
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Hydrogen gas
Procedure:
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Add 5% palladium on carbon catalyst to a pressure reactor and purge with nitrogen.
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Add a solution of the starting benzyl ester in denatured ethanol.
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Pressurize the reactor with hydrogen (40 psig) and conduct the hydrogenolysis, maintaining the temperature below 40°C.
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Upon reaction completion, filter to remove the catalyst.
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Remove the solvent by distillation under vacuum and perform a solvent exchange with isopropyl acetate, followed by heptane.
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Add additional heptane and heat to reflux until all solids dissolve.
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Cool the solution to 20°C to crystallize the product.
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Collect the solid product by filtration, wash with heptane, and dry.
Esterification to form 1-tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (General Procedure):
The resulting carboxylic acid can be esterified using standard methods, such as reaction with diazomethane or with methanol under acidic catalysis (e.g., using sulfuric acid or thionyl chloride).
Logical Workflow for Synthesis of Compound B Precursor
Caption: Synthesis of the carboxylic acid precursor to Compound B.
Reactivity and Applications
Both Compound A and Compound B are primarily utilized as intermediates in organic synthesis. The Boc-protected amine allows for selective deprotection under acidic conditions, enabling further functionalization at the nitrogen atom. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for peptide coupling reactions or reduced to the primary alcohol.
The presence of the 2-methyl group in Compound B introduces significant steric hindrance, which can influence the conformational preferences of molecules derived from it and can be exploited in asymmetric synthesis.[9] These compounds are valuable starting materials for the synthesis of complex natural products, enzyme inhibitors, and other biologically active molecules.
Signaling Pathways
There is no publicly available information to suggest that "1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate" or its unsubstituted analog are directly involved in any biological signaling pathways. Their primary role in the scientific literature is that of a synthetic building block.
References
- 1. chemscene.com [chemscene.com]
- 2. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]
- 3. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER | 145681-01-2 [chemicalbook.com]
- 6. 1-tert-Butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | C12H21NO4 | CID 59436426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-N-Boc-2-methylproline methyl ester | CymitQuimica [cymitquimica.com]
- 8. 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | 317355-80-9 | FB125424 [biosynth.com]
- 9. CAS 166170-15-6: (R)-N-BOC-2-methylproline | CymitQuimica [cymitquimica.com]
- 10. Cas 166170-15-6,(R)-N-BOC-2-methylproline | lookchem [lookchem.com]
- 11. (R)-N-BOC-2-methylproline | 166170-15-6 [chemicalbook.com]
